N-(furan-2-ylmethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is and it has a molecular weight of approximately 342.5 g/mol. This compound is categorized under the class of amides, specifically those containing a thiazole and thiophene moiety, which are often investigated for their biological activities.
The compound can be sourced from various chemical suppliers and databases, such as PubChem and BenchChem, which provide detailed information about its structure, synthesis methods, and applications in research. It is classified as a synthetic organic compound with potential implications in medicinal chemistry due to its structural characteristics that may interact with biological targets.
The synthesis of N-(furan-2-ylmethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents such as:
The molecular structure can be represented using various notation systems:
InChI=1S/C18H18N2OS2/c1-13-19-18(15-9-6-12-22-15)16(23-13)10-11-17(21)20(2)14-7-4-3-5-8-14/h3-9,12H,10-11H2,1-2H3This structure indicates the presence of multiple functional groups including furan, thiophene, and thiazole rings.
The compound's complexity rating is noted to be 401, indicating a relatively intricate molecular architecture. The canonical SMILES representation is CC1=NC(=C(S1)CCC(=O)N(C)C2=CC=CC=C2).
N-(furan-2-ylmethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can participate in various chemical reactions:
Reactions involving this compound may require careful control of temperature and pH to optimize yields and minimize side reactions.
The mechanism of action for N-(furan-2-ylmethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is not fully elucidated but may involve:
Further studies are required to clarify its pharmacodynamics and pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles.
The physical properties of this compound include:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and specific heat capacity are not widely documented but are critical for practical applications.
N-(furan-2-ylmethyl)-3-(2-methyl-4-(thiophen-2-y)thiazol -5-y)propanamide has potential applications in:
Future research may explore its efficacy in treating conditions related to inflammation or cancer due to its unique structural features that suggest bioactivity.
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5